molecular formula C29H41ClO8 B1212054 3-O-Rhamnosylchlormadinol acetate CAS No. 98753-25-4

3-O-Rhamnosylchlormadinol acetate

Cat. No.: B1212054
CAS No.: 98753-25-4
M. Wt: 553.1 g/mol
InChI Key: IUZNXPZMINDWNG-AAUVTORYSA-N
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Description

3-O-Rhamnosylchlormadinol acetate is a triterpenoid glycoside characterized by a chlorinated madinol aglycone core, a rhamnose sugar moiety at the 3-O position, and an acetyl ester functional group.

Properties

CAS No.

98753-25-4

Molecular Formula

C29H41ClO8

Molecular Weight

553.1 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17R)-17-acetyl-6-chloro-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C29H41ClO8/c1-14-23(33)24(34)25(35)26(36-14)37-17-6-9-27(4)19-7-10-28(5)20(18(19)13-22(30)21(27)12-17)8-11-29(28,15(2)31)38-16(3)32/h12-14,17-20,23-26,33-35H,6-11H2,1-5H3/t14-,17?,18+,19-,20-,23-,24+,25+,26-,27+,28-,29-/m0/s1

InChI Key

IUZNXPZMINDWNG-AAUVTORYSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4C=C(C3=C2)Cl)CCC5(C(=O)C)OC(=O)C)C)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2CC[C@@]3([C@H]4CC[C@]5([C@H]([C@@H]4C=C(C3=C2)Cl)CC[C@@]5(C(=O)C)OC(=O)C)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(C4C=C(C3=C2)Cl)CCC5(C(=O)C)OC(=O)C)C)C)O)O)O

Synonyms

3-O-rhamnosylchlormadinol acetate
3-RCMA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Core Aglycone and Functional Groups
  • 3-O-Rhamnosylchlormadinol acetate: Contains a chlorinated madinol backbone (hypothesized structure based on nomenclature) with a 3-O-linked rhamnose and an acetyl ester.
  • TS1 and TS2 (): Oleanolic acid derivatives with 3-O-rhamnopyranosyl-(1→2)-arabinopyranoside disaccharides and amide substituents (isopropyl or tert-butyl) at the C-28 position .
  • 3-O-Benzyl-2-O-tosyl-rhamnopyranoside (): Features a benzyl-protected rhamnose with a tosyl group, highlighting the impact of bulky substituents on reactivity .
Sugar Moieties
  • The rhamnose unit in 3-O-Rhamnosylchlormadinol acetate is likely α-L-configured, analogous to TS1/TS2 . Unlike disaccharide-bearing analogs, this compound lacks an additional arabinose residue, which may reduce steric hindrance and alter binding affinity.

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Melting Point (°C) [α]D (c, solvent) Key NMR Shifts (δ, pyridine-d5) Reference
3-O-Rhamnosylchlormadinol acetate* N/A N/A Hypothetical: δ 2.05 (s, 3H, OAc)
TS1 176.4–178.3 +11.5 (0.13, MeOH) δ 6.92 (NH), 5.43 (H-12), 1.63 (H-6'')
TS2 187.5–189.3 +7.5 (0.24, MeOH) δ 7.15 (NH), 1.44 (t-Bu), 1.62 (H-6'')
Allyl 3-O-benzyl-2-O-tosyl-rhamnopyranoside N/A N/A
  • Melting Points : TS1 and TS2 exhibit distinct melting points (~176–189°C), influenced by their amide substituents. The acetate analog may have a lower melting point due to reduced hydrogen bonding compared to amides.
  • Optical Rotation : The [α]D values of TS1 (+11.5) and TS2 (+7.5) suggest stereochemical differences in the disaccharide and amide groups .
  • NMR Signatures : Acetyl groups typically show a singlet at δ ~2.05 (CH3), contrasting with amide NH signals (δ ~6.9–7.15 in TS1/TS2) .

Functional Implications

  • Stability: Amides (TS1/TS2) are generally more hydrolytically stable than esters, suggesting 3-O-Rhamnosylchlormadinol acetate may require stabilization in aqueous environments.
  • Bioactivity: While biological data is unavailable, oleanolic acid derivatives (TS1/TS2) exhibit anti-inflammatory and cytotoxic activities . The acetyl group in 3-O-Rhamnosylchlormadinol acetate could modulate these effects via electronic or steric changes.

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